molecular formula C16H24O B11991326 4-(1-Adamantyl)cyclohexanone CAS No. 29799-09-5

4-(1-Adamantyl)cyclohexanone

Cat. No.: B11991326
CAS No.: 29799-09-5
M. Wt: 232.36 g/mol
InChI Key: IHODPAPVXPRSCJ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)cyclohexanone is a rare and unique chemical compound offered as part of a specialized collection for early discovery research. This molecule features a cyclohexanone ring system directly substituted at the 4-position with a 1-adamantyl group. The adamantane moiety is a fundamental diamondoid hydrocarbon known for its rigid, stress-free, and symmetrical cage-like structure, which imparts exceptional stability and lipophilicity to its derivatives . This combination of a ketone functional group with the bulky, hydrophobic adamantane group makes this compound a valuable and versatile building block in organic synthesis. Researchers can leverage this compound in the development of novel molecular structures, such as those for advanced material science, where adamantane derivatives are known to contribute to the thermal stability of polymers and lubricants . Its potential also extends to medicinal chemistry, as the adamantane group is a privileged structure found in pharmacologically active agents. Please note that this product is intended for research use only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity, as no analytical data is collected for this product. All sales are final.

Properties

CAS No.

29799-09-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-(1-adamantyl)cyclohexan-1-one

InChI

InChI=1S/C16H24O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2

InChI Key

IHODPAPVXPRSCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of 1-(1-Adamantyl)cyclohexanol :

    • React 1-adamantanol with cyclohexanone under acidic or basic conditions.

    • Example: 1-Adamantanol and cyclohexanone undergo nucleophilic substitution or condensation to form the alcohol precursor.

  • Oxidation :

    • Treat the alcohol with a strong oxidizing agent such as Jones reagent (CrO₃ in H₂SO₄), PCC (Pyridinium chlorochromate), or KMnO₄.

    • Conditions :

      • Jones reagent: 0°C to room temperature in acetone.

      • PCC: Room temperature in dichloromethane (DCM).

Yield and Purity

  • Yield : >80% under optimized conditions.

  • Purity : >98% after recrystallization from hexanes or DCM.

Nucleophilic Substitution

Introducing the adamantane group via nucleophilic displacement.

Procedure

  • Halogenation of Cyclohexanone :

    • Brominate or chlorinate cyclohexanone at the 4-position to create a leaving group.

  • Reaction with 1-Adamantanol :

    • Displace the halogen with 1-adamantanol under basic conditions (e.g., NaH, K₂CO₃).

Conditions

  • Solvent : DCM or THF.

  • Temperature : 50–80°C.

Yield

  • Moderate : 40–60% due to steric hindrance from the adamantane group.

Cross-Coupling Reactions

Palladium-catalyzed coupling for precise bond formation.

Procedure

  • Preparation of Adamantane Boronic Acid :

    • React 1-bromo adamantane with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

  • Reaction with Halogenated Cyclohexanone :

    • Use Suzuki-Miyaura coupling to attach the adamantane group to a brominated cyclohexanone.

Advantages

  • High Yield : 70–90% with optimized conditions.

  • Stereochemical Control : Minimal side products.

Cyclization and Rearrangement

Forming the adamantane core with a pre-existing cyclohexanone moiety.

Procedure

  • Protoadamantane Route :

    • Reduce protoadamantan-4-one to a diol, then cyclize to form the adamantane ring.

    • Conditions : Acidic or basic media, elevated temperatures.

  • Final Oxidation :

    • Oxidize the resulting alcohol to the ketone.

Yield

  • Variable : 30–50% due to competing pathways.

Comparison of Methods

MethodReagents/ConditionsYieldPurityReference
Oxidation of AlcoholJones reagent, acetone, 0°C–RT>80%>98%
Friedel-Crafts AcylationAdamantyl acyl chloride, AlCl₃LowModerate
Nucleophilic Substitution1-Adamantanol, NaH, DCM40–60%90–95%
Cross-CouplingSuzuki-Miyaura, Pd catalyst70–90%>95%
CyclizationProtoadamantane, acid/base, heat30–50%85–90%

Key Challenges and Solutions

  • Steric Hindrance :

    • Solution: Use bulky catalysts (e.g., Pd(PPh₃)₄) to improve accessibility.

  • Oxidation Selectivity :

    • Solution: Employ mild oxidants like PCC to avoid over-oxidation.

  • Byproduct Formation :

    • Solution: Purify via silica gel chromatography or recrystallization.

Applications in Research

  • Pharmaceutical Intermediates : Used in synthesizing adamantane-based drugs (e.g., adapalene).

  • Polymer Chemistry : Incorporated into thermoplastic elastomers for enhanced thermal stability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Produces carboxylic acids or diketones.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

4-(1-Adamantyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and as a precursor for other functionalized adamantane derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)cyclohexanone involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and rigidity, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(1-Adamantyl)cyclohexanone with related compounds:

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) logP<sup>a</sup> Water Solubility (g/100 mL) Key Structural Feature
This compound C16H22O 230.35 Not reported Not reported ~3.18 (estimated) Low (hydrophobic) Adamantane fused to cyclohexanone
4-(tert-Butyl)cyclohexanone C11H20O 168.28 Not reported 155–160 ~2.5 Insoluble Bulky tert-butyl substituent
β-Cyclohexanone<sup>b</sup> C6H10O 98.15 45 22 (under vacuum) 0.89 8.6 (at 20°C) Cyclic ketone
4-Hydroxycyclohexanone C6H10O2 130.14 97 (decomposes) Not reported -0.32 High (polar OH group) Hydroxyl substituent

<sup>a</sup>logP values estimated from analogous adamantane-bearing compounds ; <sup>b</sup>Data from β-cyclohexanone in and standard cyclohexanone ().

Key Observations :

  • Thermal Stability : Adamantane’s rigid structure likely elevates the decomposition temperature relative to tert-butyl or hydroxy derivatives, though experimental data are lacking.
  • Solubility: The adamantyl group reduces water solubility, contrasting with 4-hydroxycyclohexanone’s high solubility due to its polar hydroxyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Adamantyl)cyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of adamantyl-substituted cyclohexanones can be achieved via Friedel-Crafts alkylation or ketone functionalization. For example, adamantyl bromomethyl ketone reacts with thiocyanate derivatives in dimethylformamide (DMF) to form intermediates, which undergo cyclization under acidic conditions . Alternatively, Friedel-Crafts alkylation using adamantyl halides and cyclohexanone derivatives in the presence of Lewis acids (e.g., AlCl₃) is effective. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:adamantyl reagent) are critical for maximizing yields (typically 60–75%) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing adamantyl-substituted cyclohexanones?

  • Methodological Answer :

  • ¹H/¹³C NMR : The adamantyl group’s rigid structure produces distinct singlet peaks in the δ 1.6–2.1 ppm range for protons and δ 30–40 ppm for carbons. Cyclohexanone’s carbonyl carbon appears at δ 205–210 ppm .
  • FTIR : A strong carbonyl stretch (C=O) at ~1710 cm⁻¹ confirms the ketone moiety. Adamantyl C-H stretches appear as sharp peaks near 2900 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₂O) and fragmentation patterns unique to adamantyl cleavage .

Advanced Research Questions

Q. How does the adamantyl group influence the electronic and steric environment of cyclohexanone in catalytic reactions?

  • Methodological Answer : The adamantyl group’s bulkiness creates significant steric hindrance, reducing accessibility to the carbonyl group. This can slow nucleophilic additions (e.g., Grignard reactions) but stabilize transition states in Diels-Alder reactions. Electronic effects are minimal due to the adamantane’s saturated hydrocarbon nature. Computational studies (DFT calculations) using Gaussian software can map electron density distribution and predict regioselectivity in reactions like hydrogenation . Experimentally, compare reaction rates with/without adamantyl substitution using kinetic profiling .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize charged intermediates and enhance reagent mobility .
  • Catalyst Design : Employ bulky ligands in transition-metal catalysis (e.g., Pd/C with mesoporous carbon nitride) to align reactants spatially .
  • Microwave-Assisted Synthesis : Shorten reaction times and improve yields by enhancing molecular collision frequency under controlled heating .

Q. How can computational modeling predict reactivity in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states .
  • Diene Compatibility : Adamantyl’s rigidity favors electron-deficient dienes (e.g., maleic anhydride) over electron-rich ones. Compare activation energies (ΔG‡) for diene-adamantyl interactions using computational docking .
  • Validation : Correlate computational predictions with experimental yields using high-throughput screening .

Q. What analytical methods resolve contradictions in reaction data for adamantyl-substituted cyclohexanones?

  • Methodological Answer :

  • Chromatographic Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts. Adjust mobile phases (e.g., acetonitrile/water gradients) to separate stereoisomers .
  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures. Adamantyl’s symmetry often produces high-quality diffraction patterns .
  • Statistical Optimization : Apply Box-Behnken design to evaluate interactions between variables (temperature, catalyst loading) and identify optimal conditions .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of complex bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for "A-ring" intermediates in vitamin D₃ analogues. Key steps include fluorodesilylation of dienylsilane derivatives derived from the adamantyl ketone. Monitor diastereoselectivity using chiral HPLC and optimize fluorination conditions (e.g., Selectfluor® in acetonitrile) .

Q. What role does the adamantyl group play in enhancing thermal stability of poly(ether–ester)s?

  • Methodological Answer : Adamantyl’s rigid structure reduces polymer chain mobility, increasing decomposition temperatures (Td > 220°C). Synthesize polymers via condensation polymerization (e.g., with diacid chlorides) and evaluate thermal stability using TGA. Correlate spacer length (aliphatic vs. aromatic) with limiting oxygen index (LOI) values to assess flame retardancy .

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